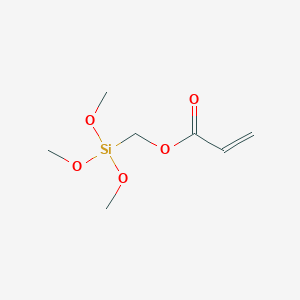

(Trimethoxysilyl)methyl prop-2-enoate

Description

Propriétés

IUPAC Name |

trimethoxysilylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5Si/c1-5-7(8)12-6-13(9-2,10-3)11-4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPHEZSCZWYTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](COC(=O)C=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560784 | |

| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21134-38-3 | |

| Record name | 2-Propenoic acid, (trimethoxysilyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21134-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021134383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethoxysilyl)methyl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme

$$

\text{Trimethylsiloxane derivative} + \text{Methyl acrylate} \xrightarrow[\text{Base}]{\text{Heat}} \text{(Trimethoxysilyl)methyl prop-2-enoate}

$$

- Reagents : Trimethylsiloxane (providing the trimethoxysilyl methyl group) and methyl acrylate (providing the prop-2-enoate moiety).

- Conditions : Elevated temperatures and basic catalysts (e.g., alkali metal alkoxides or amines) are used to promote nucleophilic substitution and ester bond formation.

- Solvent : Often conducted in anhydrous organic solvents to prevent premature hydrolysis of silane groups.

Mechanistic Insights

- The nucleophilic oxygen of the trimethylsiloxane attacks the electrophilic carbonyl carbon of methyl acrylate.

- Under basic conditions, the methoxy groups on silicon remain intact, preserving the trimethoxysilyl functionality.

- The vinyl group remains unaltered, allowing for further polymerization or chemical modification.

Alternative Synthetic Approaches and Related Reactions

While the direct reaction of trimethylsiloxane with methyl acrylate is the main route, related synthetic strategies involve:

Transesterification Reactions : In some cases, alkoxy silane functional compounds undergo transesterification to substitute methoxy groups with other alkoxy groups for enhanced stability in aqueous environments. For example, transesterification with glycol ethers has been reported to improve solution stability of silane derivatives, which could be adapted for (Trimethoxysilyl)methyl prop-2-enoate analogs.

Quaternization of Alkoxy Silanes : Though more relevant to ammonium-functional silanes, quaternization reactions involving alkoxy silanes and tertiary amines under catalytic conditions can modify silane groups, which might inspire modifications in preparation protocols for related compounds.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Trimethylsiloxane + Methyl acrylate | Purity > 98% recommended |

| Catalyst | Basic catalyst (e.g., NaOMe, Et₃N) | Promotes ester formation |

| Temperature | 80–150 °C | Higher temperatures increase rate |

| Solvent | Anhydrous toluene or similar | Prevents silane hydrolysis |

| Reaction Time | Several hours (4–12 h) | Monitored by TLC or GC-MS |

| Post-reaction Treatment | Purification by distillation or chromatography | Removes unreacted starting materials |

| Yield | Typically 70–90% | Depends on reaction optimization |

Research Findings and Optimization Strategies

Temperature and Catalyst Effects : Studies indicate that the reaction rate and yield are highly sensitive to temperature and catalyst choice. Stronger bases accelerate the reaction but may also promote side reactions such as hydrolysis of silane groups if moisture is present.

Solvent Choice : Nonpolar, anhydrous solvents are preferred to maintain the integrity of the trimethoxysilyl groups. Polar protic solvents can cause premature hydrolysis and reduce yield.

Purity Control : Analytical techniques such as NMR spectroscopy and GC-MS are employed to confirm the structure and purity of the product. The presence of unreacted methyl acrylate or hydrolyzed silanol species is undesirable.

Scale-Up Considerations : For industrial applications, continuous flow reactors have been explored to improve heat transfer and reaction control, enhancing reproducibility and safety.

Summary of Preparation Methods

| Method Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification | Reaction of trimethylsiloxane with methyl acrylate under heat and base | Straightforward, high yield | Requires strict moisture control |

| Transesterification | Substitution of methoxy groups via reaction with glycol ethers | Improved aqueous stability | Additional step, more complex |

| Quaternization (Related) | Reaction with tertiary amines to modify silane groups | Enables functional diversity | Not directly used for title compound |

Analyse Des Réactions Chimiques

(Trimethoxysilyl)methyl prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Applications De Recherche Scientifique

(Trimethoxysilyl)methyl prop-2-enoate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound is used in the modification of biological molecules, enhancing their stability and functionality.

Mécanisme D'action

The mechanism of action of (Trimethoxysilyl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biological processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The key distinction of (trimethoxysilyl)methyl prop-2-enoate lies in its trimethoxysilyl substituent. Comparable compounds include:

Key Observations :

- The trimethoxysilyl group enhances adhesion to glass and metals due to silanol formation upon hydrolysis, unlike methyl or ethyl esters .

- Triisopropylsilyl methacrylate exhibits greater steric bulk, reducing polymerization rates compared to trimethoxysilyl analogs .

- Methyl prop-2-enoate demonstrates antifungal activity against C. sativus, attributed to the α,β-unsaturated ester moiety .

Physicochemical Properties

Notes:

Activité Biologique

(Trimethoxysilyl)methyl prop-2-enoate, with the chemical formula , is an organosilicon compound classified within the broader category of silanes. This compound has garnered attention for its diverse applications in medical research, environmental studies, and materials science due to its unique chemical properties and reactivity. The focus of this article is to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and case studies highlighting its efficacy.

(Trimethoxysilyl)methyl prop-2-enoate appears as a colorless to light yellow liquid. It is characterized by the presence of both vinyl and methoxy groups, which contribute to its reactivity and ability to form stable complexes with biological molecules. This compound can be synthesized through a reaction between trimethylsiloxane and methyl acrylate under controlled conditions, allowing for the production of this valuable intermediate in organic synthesis.

The biological activity of (Trimethoxysilyl)methyl prop-2-enoate primarily involves its ability to modify biological molecules. The compound interacts with various molecular targets, modulating enzyme activity and influencing biological processes. Its mechanism includes:

- Formation of Stable Complexes : The compound can form robust interactions with proteins and enzymes, which may enhance or inhibit their activities.

- Modification of Biological Molecules : It can alter the stability and functionality of biomolecules, potentially leading to improved therapeutic outcomes.

- Influence on Biological Processes : By modulating enzyme activities, (Trimethoxysilyl)methyl prop-2-enoate may affect metabolic pathways and cellular functions.

Applications in Biology

- Tissue Engineering : Research indicates that scaffolds based on (Trimethoxysilyl)methyl prop-2-enoate can be synthesized for hard-tissue engineering applications. These scaffolds exhibit favorable microstructural properties that meet the requirements for supporting tissue regeneration.

- Drug Delivery Systems : The compound's ability to form stable complexes makes it a potential candidate for drug delivery systems, where it can enhance the bioavailability of therapeutic agents.

- Antimicrobial Properties : Preliminary studies suggest that (Trimethoxysilyl)methyl prop-2-enoate may possess antimicrobial properties, making it useful in developing coatings or materials that inhibit microbial growth.

Case Study 1: Tissue Engineering Applications

A study investigated the use of (Trimethoxysilyl)methyl prop-2-enoate in creating a scaffold for bone tissue engineering. The scaffold demonstrated:

- High Porosity : Allowing for cell infiltration and nutrient transport.

- Biocompatibility : No cytotoxic effects were observed when tested with human osteoblasts.

The results indicated that the scaffold could support osteogenic differentiation, making it a promising material for bone repair applications.

Case Study 2: Drug Delivery Systems

In another study, researchers explored the use of (Trimethoxysilyl)methyl prop-2-enoate as a carrier for anticancer drugs. The findings revealed:

- Enhanced Drug Stability : The drug's stability was significantly improved when encapsulated with this compound.

- Controlled Release : The system allowed for a controlled release profile, which is crucial for effective cancer therapy.

These findings suggest that (Trimethoxysilyl)methyl prop-2-enoate could be effectively utilized in designing advanced drug delivery systems.

Comparative Analysis

To better understand the uniqueness of (Trimethoxysilyl)methyl prop-2-enoate compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Functional Groups | Applications | Unique Features |

|---|---|---|---|

| (Trimethoxysilyl)methyl prop-2-enoate | Vinyl, Methoxy | Tissue engineering, Drug delivery | Strong bonding interactions |

| 3-(Trimethoxysilyl)propyl methacrylate | Methacrylate, Methoxy | Coatings, Adhesives | Enhanced mechanical properties |

| Vinyltrimethoxysilane | Vinyl, Methoxy | Surface modification | High reactivity |

Q & A

Q. How do substituent variations on the acrylate moiety affect the material properties of derived polymers?

- Methodological Answer : Comparative studies with analogs (e.g., fluorophenyl or methoxynaphthyl derivatives, ) show that electron-withdrawing groups increase Tg (glass transition temperature), while bulky substituents reduce crosslink density. Dynamic mechanical analysis (DMA) and tensile testing quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.